molecular formula C17H14F2N4O4 B11556148 (3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(2,4-difluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11556148
M. Wt: 376.31 g/mol
InChI Key: RDZIGEMZRPEXRL-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of difluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with a suitable formylating agent to form the corresponding formamide intermediate.

    Coupling Reaction: The formamide intermediate is then coupled with 4-nitrobenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-difluorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interaction with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

  • (3E)-N-(2,4-Dichlorophenyl)-3-{[(4-nitrophenyl)formamido]imino}butanamide
  • (3E)-N-(2,4-Difluorophenyl)-3-{[(4-methylphenyl)formamido]imino}butanamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chlorine vs. fluorine, nitro vs. methyl) can significantly impact the compound’s chemical properties and reactivity.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
  • Physical Properties: Differences in molecular structure can affect physical properties such as solubility, melting point, and stability.

Properties

Molecular Formula

C17H14F2N4O4

Molecular Weight

376.31 g/mol

IUPAC Name

N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H14F2N4O4/c1-10(8-16(24)20-15-7-4-12(18)9-14(15)19)21-22-17(25)11-2-5-13(6-3-11)23(26)27/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI Key

RDZIGEMZRPEXRL-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.